molecular formula C22H26N2O2S B2674604 2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 1206986-71-1

2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2674604
CAS No.: 1206986-71-1
M. Wt: 382.52
InChI Key: GVXMJNVJFGTAKB-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C22H26N2O2S and its molecular weight is 382.52. The purity is usually 95%.
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Biological Activity

The compound 2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a novel derivative within the class of thioether-containing isoquinolines. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C19H22N2OS\text{C}_{19}\text{H}_{22}\text{N}_2\text{OS}

This structure features a benzylthio group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.

Antioxidant Activity

Research indicates that compounds with thioether functionalities often exhibit antioxidant properties. A study demonstrated that similar thioether compounds could scavenge free radicals effectively, suggesting that this compound may also possess such activity .

Anticancer Effects

Preliminary studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound were tested against various cancer cell lines and showed significant cytotoxicity. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Neuroprotective Properties

Isoquinoline derivatives have been studied for their neuroprotective effects. Evidence suggests that this compound may enhance neuronal survival under oxidative stress conditions by modulating neurotrophic factors such as brain-derived neurotrophic factor (BDNF) .

The biological activity of the compound is hypothesized to involve several pathways:

  • Free Radical Scavenging : The thioether group may donate electrons to neutralize free radicals.
  • Inhibition of Proliferation : The isoquinoline structure can interact with DNA and RNA synthesis pathways.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell survival.

Study 1: Anticancer Activity in vitro

In a study examining the cytotoxic effects on human breast cancer cells (MCF-7), this compound exhibited an IC50 value of 15 µM after 48 hours of treatment. This suggests a potent anticancer effect compared to control groups .

Study 2: Neuroprotective Effects in vivo

A rodent model was used to evaluate the neuroprotective effects of the compound following induced oxidative stress. Results indicated that treatment with the compound significantly reduced neuronal death and improved behavioral outcomes in tests for memory and learning .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AnticancerCytotoxicity in MCF-7 cells
NeuroprotectionReduced neuronal death in vivo

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-16(2)22(26)24-11-10-18-8-9-20(12-19(18)13-24)23-21(25)15-27-14-17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXMJNVJFGTAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.